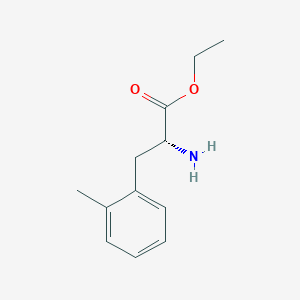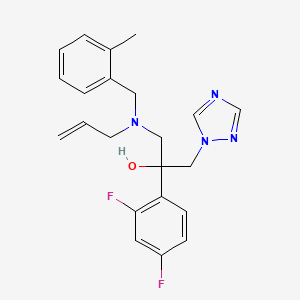
Cytochrome P450 14a-demethylase inhibitor 1j
Overview
Description
Cytochrome P450 14a-demethylase inhibitor 1j is a chemical compound known for its role as an inhibitor of cytochrome P450 enzymes, specifically targeting the 14a-demethylase enzyme. This enzyme is crucial in the biosynthesis of sterols, including ergosterol in fungi. By inhibiting this enzyme, this compound disrupts the production of ergosterol, making it an effective antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytochrome P450 14a-demethylase inhibitor 1j typically involves multiple steps, starting from readily available chemical precursors. The synthetic route often includes the formation of a triazole ring, which is a key structural component of the compound. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Cytochrome P450 14a-demethylase inhibitor 1j undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
Cytochrome P450 14a-demethylase inhibitor 1j has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of cytochrome P450 enzymes and to develop new antifungal agents.
Biology: The compound is employed in research to understand the role of sterols in cell membranes and their biosynthesis pathways.
Medicine: this compound is investigated for its potential therapeutic applications in treating fungal infections and diseases related to sterol metabolism.
Mechanism of Action
Cytochrome P450 14a-demethylase inhibitor 1j exerts its effects by binding to the active site of the 14a-demethylase enzyme, a member of the cytochrome P450 family. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. The inhibition of ergosterol production leads to membrane dysfunction in fungi, ultimately causing their death .
Comparison with Similar Compounds
Similar Compounds
- Cytochrome P450 14a-demethylase inhibitor 1a
- Cytochrome P450 14a-demethylase inhibitor 1f
- Fluconazole
- Itraconazole
Uniqueness
Cytochrome P450 14a-demethylase inhibitor 1j is unique due to its specific structural features, such as the presence of a triazole ring and specific functional groups that enhance its binding affinity to the 14a-demethylase enzyme. Compared to other similar compounds, it may offer improved efficacy and selectivity in inhibiting fungal growth .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[(2-methylphenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O/c1-3-10-27(12-18-7-5-4-6-17(18)2)13-22(29,14-28-16-25-15-26-28)20-9-8-19(23)11-21(20)24/h3-9,11,15-16,29H,1,10,12-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXLUHDEQRUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655272 | |
| Record name | 2-(2,4-Difluorophenyl)-1-{[(2-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155361-08-2 | |
| Record name | 2-(2,4-Difluorophenyl)-1-{[(2-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


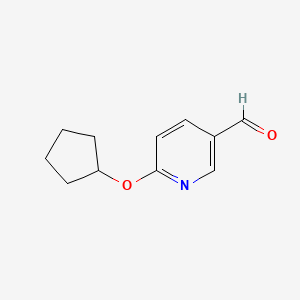
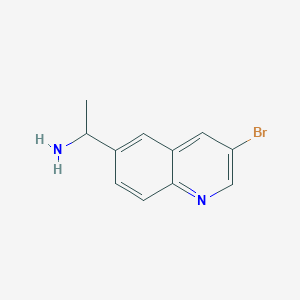
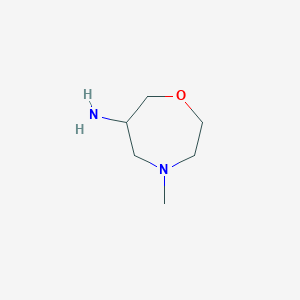


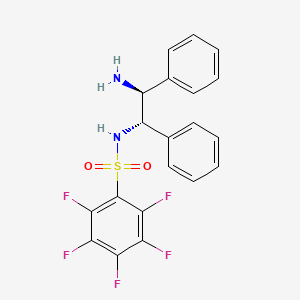
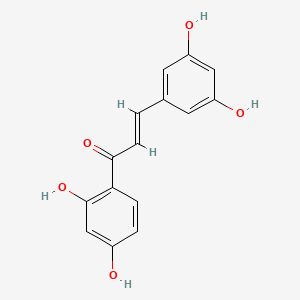
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1497912.png)
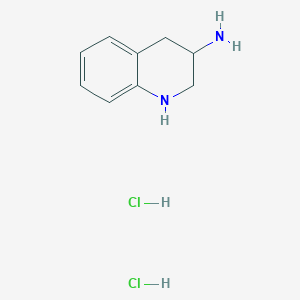
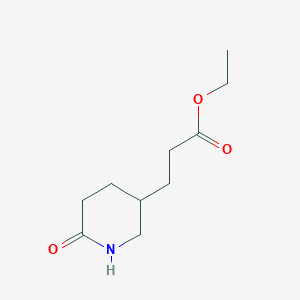
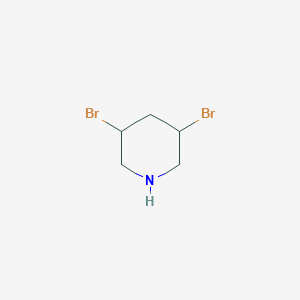
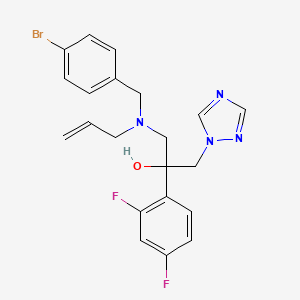
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1497925.png)
